Cas no 2171618-82-7 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-3-hydroxybutanoic acid)
Il composto 4-2-({(9H-fluoren-9-yl)metossicarbonil}ammino)-3-(1,3-tiazol-5-il)propanammido-3-idrossibutanoico è un derivato amminoacidico complesso strutturato, caratterizzato dalla presenza simultanea di gruppi funzionali critici. La sua architettura molecolare integra il gruppo Fmoc (9-fluorenilmetossicarbonile), noto per la sua utilità nella protezione temporanea dei gruppi amminici durante le sintesi peptidiche in fase solida. La porzione tiazolica conferisce proprietà elettroniche distintive, mentre il gruppo acido carbossilico e la funzione idrossilica in posizione β ne facilitano la chelazione con ioni metallici. La struttura ibrida permette applicazioni come building block nella preparazione di peptidomimetici e ligandi per complessi metallo-organici. La stabilità idrolitica del gruppo Fmoc assicura una protezione efficiente durante le reazioni di condensazione, e la presenza dell'eterociclo tiazolico favorisce interazioni π-π stacking in sistemi supramolecolari. La conformazione molecolare ottimizzata supporta studi di docking molecolare per applicazioni farmacologiche.
2171618-82-7 structure
Product Name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-3-hydroxybutanoic acid
Numero CAS:2171618-82-7
MF:C25H25N3O6S
MW:495.547505140305
CID:6405090
PubChem ID:165496023
Update Time:2025-10-28
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-3-hydroxybutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-3-hydroxybutanoic acid
- EN300-1551444
- 2171618-82-7
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-3-hydroxybutanoic acid
-
- Inchi: 1S/C25H25N3O6S/c29-15(9-23(30)31)11-27-24(32)22(10-16-12-26-14-35-16)28-25(33)34-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,12,14-15,21-22,29H,9-11,13H2,(H,27,32)(H,28,33)(H,30,31)
- Chiave InChI: QWSZICGUORTQPS-UHFFFAOYSA-N
- Sorrisi: S1C=NC=C1CC(C(NCC(CC(=O)O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 495.14640670g/mol
- Massa monoisotopica: 495.14640670g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 35
- Conta legami ruotabili: 11
- Complessità: 733
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 166Ų
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-3-hydroxybutanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1551444-0.05g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-3-hydroxybutanoic acid |
2171618-82-7 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1551444-0.1g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-3-hydroxybutanoic acid |
2171618-82-7 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1551444-0.25g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-3-hydroxybutanoic acid |
2171618-82-7 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1551444-0.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-3-hydroxybutanoic acid |
2171618-82-7 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1551444-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-3-hydroxybutanoic acid |
2171618-82-7 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1551444-2.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-3-hydroxybutanoic acid |
2171618-82-7 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1551444-5.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-3-hydroxybutanoic acid |
2171618-82-7 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1551444-10.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-3-hydroxybutanoic acid |
2171618-82-7 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1551444-50mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-3-hydroxybutanoic acid |
2171618-82-7 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1551444-100mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-3-hydroxybutanoic acid |
2171618-82-7 | 100mg |
$2963.0 | 2023-09-25 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-3-hydroxybutanoic acid Letteratura correlata
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
2171618-82-7 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-3-hydroxybutanoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso